molecular formula C17H16N2O2 B2613722 N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide CAS No. 1825464-38-7

N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide

Cat. No. B2613722
CAS RN: 1825464-38-7
M. Wt: 280.327
InChI Key: GUPQAXUITFVJFK-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide (CPEB) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPEB is a small molecule that belongs to the family of benzamide compounds, and it is synthesized by the reaction of 4-(1-phenylethoxy)aniline with chloroacetonitrile.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide is not fully understood, but it is believed to involve the inhibition of protein synthesis by binding to the eukaryotic translation initiation factor 4E (eIF4E). This results in the downregulation of the expression of various genes that are involved in cell proliferation and survival.
Biochemical and Physiological Effects
N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide has also been shown to have anti-oxidant properties, which may be beneficial for the treatment of various diseases that are associated with oxidative stress. N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide in lab experiments is its relatively low cost and ease of synthesis. In addition, N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide has been shown to be stable under a variety of conditions, making it a useful tool for studying the effects of various compounds on cellular processes. However, one limitation of using N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for research on N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide. One area of research is the development of N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide derivatives that have improved potency and selectivity for specific targets. Another area of research is the identification of the specific genes and signaling pathways that are affected by N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide, which could provide insights into its mechanism of action. Finally, the development of N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide-based therapies for the treatment of cancer, inflammatory diseases, and neurodegenerative diseases is an area of research that holds great promise.

Synthesis Methods

The synthesis of N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide involves the reaction of 4-(1-phenylethoxy)aniline with chloroacetonitrile in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is then converted to the final product by the addition of cyanide ion. The yield of N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide is typically around 70%, and the purity can be improved by recrystallization.

Scientific Research Applications

N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide is in the field of cancer research. N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N-(cyanomethyl)-4-(1-phenylethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-13(14-5-3-2-4-6-14)21-16-9-7-15(8-10-16)17(20)19-12-11-18/h2-10,13H,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPQAXUITFVJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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